molecular formula C104H203NO53 B12424514 m-PEG49-NHS ester

m-PEG49-NHS ester

Cat. No.: B12424514
M. Wt: 2315.7 g/mol
InChI Key: SWIQNDAKZFPALY-UHFFFAOYSA-N
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Description

m-PEG49-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

m-PEG49-NHS ester is synthesized by reacting polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) under specific conditions. The reaction typically involves dissolving PEG in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then adding NHS. The reaction is carried out at room temperature, and the product is purified through dialysis or other purification methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

m-PEG49-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts efficiently with primary amino groups (-NH2) in neutral or slightly basic buffers to form stable amide bonds .

Common Reagents and Conditions

    Reagents: Primary amines, DMSO, DMF

    Conditions: Neutral or slightly basic pH (7.0-8.0), room temperature

Major Products

The major product formed from the reaction of this compound with primary amines is a PEGylated amide. This product is stable and can be used in various applications, including the synthesis of PROTACs .

Scientific Research Applications

m-PEG49-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, enabling selective protein degradation.

    Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.

    Medicine: Potential use in targeted therapy drugs, particularly in cancer treatment, by degrading specific proteins involved in disease progression.

    Industry: Used in the development of advanced drug delivery systems and other biotechnological applications .

Mechanism of Action

m-PEG49-NHS ester functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • m-PEG24-NHS ester
  • m-PEG12-NHS ester
  • m-PEG4-NHS ester

Comparison

m-PEG49-NHS ester is unique due to its longer PEG chain, which provides increased flexibility and solubility. This makes it particularly useful in applications requiring longer linkers, such as the synthesis of PROTACs for larger proteins. The longer PEG chain also reduces immunogenicity and increases the stability of the resulting conjugates .

Properties

Molecular Formula

C104H203NO53

Molecular Weight

2315.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C104H203NO53/c1-109-6-7-111-10-11-113-14-15-115-18-19-117-22-23-119-26-27-121-30-31-123-34-35-125-38-39-127-42-43-129-46-47-131-50-51-133-54-55-135-58-59-137-62-63-139-66-67-141-70-71-143-74-75-145-78-79-147-82-83-149-86-87-151-90-91-153-94-95-155-98-99-157-101-100-156-97-96-154-93-92-152-89-88-150-85-84-148-81-80-146-77-76-144-73-72-142-69-68-140-65-64-138-61-60-136-57-56-134-53-52-132-49-48-130-45-44-128-41-40-126-37-36-124-33-32-122-29-28-120-25-24-118-21-20-116-17-16-114-13-12-112-9-8-110-5-4-104(108)158-105-102(106)2-3-103(105)107/h2-101H2,1H3

InChI Key

SWIQNDAKZFPALY-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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